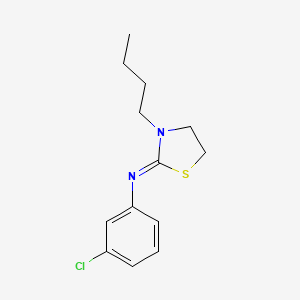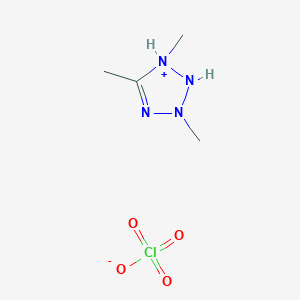
N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide is a heterocyclic compound that combines the structural features of oxazole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide typically involves the condensation of thiophene-2-sulfonamide with an appropriate oxazole derivative. One common method is the Gewald reaction, which involves the condensation of a sulfur-containing compound with an α-methylene carbonyl compound and an α-cyano ester . The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1,2-oxazol-3-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide: Similar structure with a methyl group on the oxazole ring.
Uniqueness
N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide is unique due to the combination of oxazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness can lead to specific biological activities and interactions that are not observed in similar compounds .
Properties
CAS No. |
900414-85-9 |
|---|---|
Molecular Formula |
C7H6N2O3S2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C7H6N2O3S2/c10-14(11,7-2-1-5-13-7)9-6-3-4-12-8-6/h1-5H,(H,8,9) |
InChI Key |
REPFEAIBUZAYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
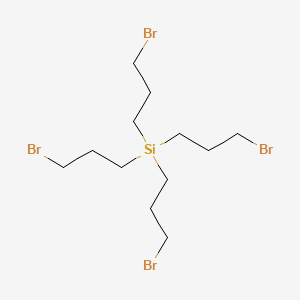

![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
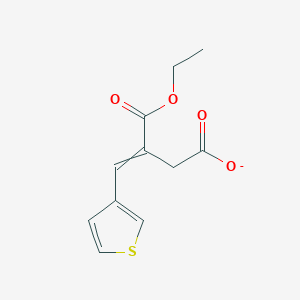
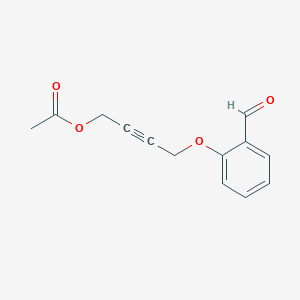
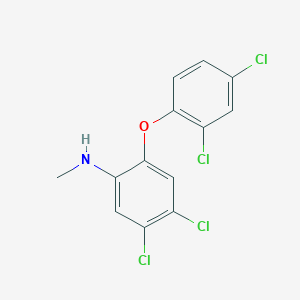
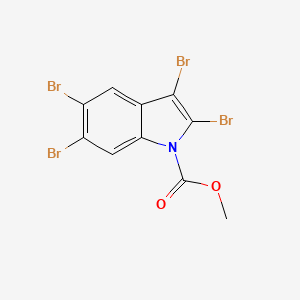
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
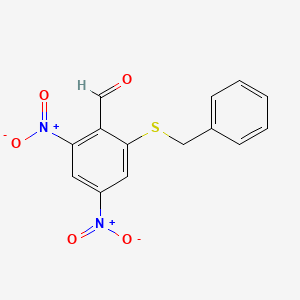
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
